3-(Chlorosulfonyl)-4-ethylbenzoic acid 3-(Chlorosulfonyl)-4-ethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 500596-03-2
VCID: VC4417179
InChI: InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68

3-(Chlorosulfonyl)-4-ethylbenzoic acid

CAS No.: 500596-03-2

Cat. No.: VC4417179

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68

* For research use only. Not for human or veterinary use.

3-(Chlorosulfonyl)-4-ethylbenzoic acid - 500596-03-2

Specification

CAS No. 500596-03-2
Molecular Formula C9H9ClO4S
Molecular Weight 248.68
IUPAC Name 3-chlorosulfonyl-4-ethylbenzoic acid
Standard InChI InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key SKNKEPXGRHVXFL-UHFFFAOYSA-N
SMILES CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

  • A chlorosulfonyl (-SO₂Cl) group at position 3, a highly reactive moiety enabling nucleophilic substitution reactions.

  • An ethyl (-CH₂CH₃) group at position 4, contributing steric bulk and influencing solubility .

  • A carboxylic acid (-COOH) group at position 1, facilitating salt formation and hydrogen bonding .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₉H₉ClO₄S
Molecular Weight248.68 g/mol
IUPAC Name3-chlorosulfonyl-4-ethylbenzoic acid
SMILESCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl

Spectroscopic Insights

  • NMR: Proton NMR (DMSO-d₆) reveals aromatic protons at δ 8.35 (d, J = 1.9 Hz) and δ 7.81 (dd, J = 1.9, 8.0 Hz), alongside ethyl group signals (δ 1.16, d, J = 7.1 Hz) .

  • MS: ESI-MS shows a predominant [M+H]⁺ peak at m/z 248.998 .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via chlorosulfonation of 4-ethylbenzoic acid using chlorosulfonic acid (ClSO₃H) under controlled conditions :

  • Reaction Setup: 4-Ethylbenzoic acid is treated with excess ClSO₃H at 0–5°C to minimize side reactions.

  • Quenching: The mixture is poured into ice-water, precipitating the product.

  • Purification: Recrystallization from ether or aqueous ethanol yields pure product (55–70% yield) .

Optimization Parameters:

ParameterOptimal Condition
Temperature0–5°C
Reaction Time4–6 hours
SolventChlorosulfonic acid

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (≥85%) and purity (>98%). Post-synthesis, crystallization or distillation is used for purification .

Chemical Properties and Reactivity

Functional Group Reactivity

  • Chlorosulfonyl Group: Undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates .

    • Example: Reaction with methylamine yields 3-(methylsulfamoyl)-4-ethylbenzoic acid .

  • Carboxylic Acid: Forms salts with bases (e.g., Na⁺, K⁺) or esters via Fischer esterification .

Stability and Decomposition

  • Hydrolysis: The chlorosulfonyl group hydrolyzes in aqueous media to sulfonic acid, requiring anhydrous storage.

  • Thermal Stability: Decomposes above 150°C, releasing SO₂ and HCl gases.

TargetActivityReference
β-lactamaseIC₅₀ = 12.3 µM
DNA gyraseModerate inhibition

Industrial Applications

Pharmaceutical Intermediates

  • Key precursor for sulfonamide drugs (e.g., diuretics, antihypertensives) .

  • Used in synthesizing covalent kinase inhibitors via sulfonyl chloride coupling .

Polymer Chemistry

Derivatives serve as initiators in atom-transfer radical polymerization (ATRP), enabling controlled synthesis of functional polymers .

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